(2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid
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Overview
Description
(2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyrimidine ring with a metal (such as lithium or magnesium), followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction directed by an ortho-directing group, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
(2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(2-((3-Hydroxypropyl)amino)pyridine-5-YL)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-((3-Hydroxypropyl)amino)benzene-5-YL)boronic acid: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
(2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H12BN3O3 |
---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
[2-(3-hydroxypropylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O3/c12-3-1-2-9-7-10-4-6(5-11-7)8(13)14/h4-5,12-14H,1-3H2,(H,9,10,11) |
InChI Key |
XCVUTCBKLKURJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NCCCO)(O)O |
Origin of Product |
United States |
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